molecular formula C7H5ClFNO3 B1362325 2-Chloro-4-fluoro-5-nitroanisole CAS No. 84478-76-2

2-Chloro-4-fluoro-5-nitroanisole

Cat. No. B1362325
CAS RN: 84478-76-2
M. Wt: 205.57 g/mol
InChI Key: CRONHBXGPYQWHX-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitroanisole is a chemical compound . It is similar to 2-Fluoro-4-nitroanisole, which is a white to light yellow crystalline powder .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-fluoro-5-nitroanisole is C7H5ClFNO3 . The molecular weight is 205.57 .

Scientific Research Applications

    Photoreaction Studies in Organic Chemistry:

    • Results: Insights into reaction mechanisms and potential applications as a biochemical photoprobe for proteins .

    Alternative Photoprobes for Protein Studies:

    • Outcomes: Improved understanding of protein function and dynamics .

    Electrophilic Aromatic Substitution Reactions:

    • Outcomes: Modified aromatic compounds with potential applications in pharmaceuticals or materials .

    Safety and Toxicology Studies:

    • Findings: Information on potential hazards and safety precautions .

Safety And Hazards

2-Chloro-4-fluoro-5-nitroanisole may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

1-chloro-5-fluoro-2-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRONHBXGPYQWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058703
Record name 2-Chloro-4-fluoro-5-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

CAS RN

84478-76-2
Record name 2-Chloro-4-fluoro-5-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 15.0 g of (2-chloro-4-fluoro-5-nitrophenyl)-ethyl carbonate in 100 ml of dimethyl formamide was treated with 18.6 g of cesium carbonate, 7.1 ml of iodomethane and 7 ml of methanol and stirred overnight at room temperature. The reaction mixture was poured into water and extracted twice with ether. The extracts were washed twice with water and then with brine, dried over magnesium sulfate and concentrated to afford 11.4 g of the subtitle compound. mp. 69-70° C. Ex. 57, C.
Name
(2-chloro-4-fluoro-5-nitrophenyl)-ethyl carbonate
Quantity
15 g
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reactant
Reaction Step One
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18.6 g
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reactant
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7.1 mL
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7 mL
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reactant
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 8.0 g (0.042 mole) of 2-chloro-4-fluoro-5-nitrophenol in 200 mL of acetone was added 6.09 g (0.0435 mole) of potassium carbonate. The mixture was heated at reflux temperature for 15 minutes, and 8.9 g (0.063 mole) of iodomethane was added. The resultant mixture was heated at reflux temperature for 5 hours, then stirred at room temperature for approximately 18 hours. The mixture was filtered and the filtrate evaporated under reduced pressure to leave a residue. The residue was dissolved in diethyl ether, filtered, and the filtrate washed with a saturated sodium chloride solution. The ether solution was dried over anhydrous sodium sulfate, filtered, and the filtrate evaporated to yield 6.6 g of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene as a solid, 63°-65° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
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8.9 g
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reactant
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resultant mixture
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Synthesis routes and methods IV

Procedure details

2-Chloro-4-fluoro-5-nitrophenol (9.6 g) and potassium carbonate (3.8 g) were stirred in acetonitrile (50 ml). Methyl iodide (14 g) was added thereto and refluxed for 3 hours. Water was added to the reaction mixture, followed by extraction with ether. The ether extract was washed with water, dried and concentrated. The residue was recrystallized from ethanol to obtain 8.9 g of 4-chloro-2-fluoro-5-methoxynitrobenzene. M.P., 67.5°-69.8° C.
Quantity
9.6 g
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reactant
Reaction Step One
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3.8 g
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reactant
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50 mL
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solvent
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14 g
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reactant
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